3-Ethylphenol - d3
CAS No.: 1335401-27-8
Cat. No.: VC0148382
Molecular Formula: C8H7D3O
Molecular Weight: 125.19
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335401-27-8 |
---|---|
Molecular Formula | C8H7D3O |
Molecular Weight | 125.19 |
Introduction
Chemical Properties
Molecular Characteristics
The parent compound 3-Ethylphenol has a molecular formula of C8H10O and a molecular weight of 122.164 g/mol . For the deuterated variant 3-Ethylphenol - d3, the molecular formula would be C8H7D3O, with a corresponding increase in molecular weight due to the replacement of three hydrogen atoms with deuterium atoms.
Physical Properties
Based on the properties of non-deuterated 3-Ethylphenol, we can extrapolate the following characteristics for 3-Ethylphenol - d3:
The deuterated compound typically exhibits slightly different physical properties compared to its non-deuterated analog, including slightly higher boiling points and different spectroscopic properties.
Spectroscopic Properties
3-Ethylphenol - d3 exhibits distinct spectral characteristics when analyzed through various analytical techniques:
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Mass Spectrometry: Shows a molecular ion peak at approximately m/z 125, which is 3 mass units higher than non-deuterated 3-Ethylphenol.
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NMR Spectroscopy: Deuterium atoms exhibit different resonance patterns compared to hydrogen atoms, leading to simplified spectra for certain hydrogen signals.
Synthesis and Production Methods
Deuteration Techniques
The synthesis of 3-Ethylphenol - d3 typically involves selective deuteration of the parent compound through various methods:
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Catalytic Exchange: Using deuterium gas (D2) or deuterated solvents (like D2O) with appropriate catalysts.
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Chemical Synthesis: Starting from deuterated precursors and building the molecule with the deuterium atoms incorporated at desired positions.
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Acid-Catalyzed Exchange: Using acidic conditions to facilitate hydrogen-deuterium exchange at specific positions.
Challenges in Synthesis
The production of deuterated compounds presents several challenges:
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Selectivity: Ensuring deuteration occurs only at the intended positions.
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Purity: Achieving high isotopic purity by maximizing deuterium incorporation.
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Cost: Deuterated reagents are significantly more expensive than their non-deuterated counterparts.
Analytical Applications
Role as an Internal Standard
3-Ethylphenol - d3 serves as an excellent internal standard in analytical chemistry for several reasons:
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Chemical Similarity: It behaves almost identically to non-deuterated 3-Ethylphenol in chemical reactions and separation techniques.
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Mass Distinction: The 3-unit mass difference allows clear differentiation from the analyte in mass spectrometry.
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Co-elution: It typically co-elutes with the non-deuterated compound in chromatographic separations while remaining distinguishable by mass detection.
Similar to the applications of deuterated vitamin D metabolites in clinical research, 3-Ethylphenol - d3 can be used to accurately quantify its non-deuterated counterpart in complex matrices .
Applications in Environmental Analysis
3-Ethylphenol - d3 may be utilized in environmental monitoring, particularly in:
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Wastewater Analysis: Quantification of phenolic compounds in industrial effluents.
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Soil Contamination Studies: Tracking phenolic pollutants in environmental samples.
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Air Quality Monitoring: Analysis of phenolic compounds in air particulates.
Research Applications
Metabolic Studies
The deuterium label in 3-Ethylphenol - d3 makes it valuable for metabolic studies, allowing researchers to:
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Track metabolic pathways of phenolic compounds.
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Distinguish between endogenous and exogenous sources of phenolic compounds.
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Study biotransformation mechanisms.
Pharmaceutical Research
In pharmaceutical research, deuterated compounds like 3-Ethylphenol - d3 may offer:
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Improved metabolic stability due to the kinetic isotope effect.
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Reduced toxicity through altered metabolic pathways.
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Enhanced analytical capabilities for pharmacokinetic studies.
This is comparable to how deuterated variants of vitamin D metabolites have been used to enhance analytical measurements in clinical settings .
Comparative Analysis with Related Compounds
Comparison with Other Ethylphenol Isomers
3-Ethylphenol - d3 shares structural similarities with other ethylphenol isomers, but with distinct differences:
Relationship to Other Deuterated Standards
3-Ethylphenol - d3 belongs to a broader family of deuterated internal standards used in analytical chemistry. Similar to the epimers in vitamin D metabolites that are used as reference standards in clinical research , deuterated phenolic compounds serve as reference materials in environmental and toxicological analyses.
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